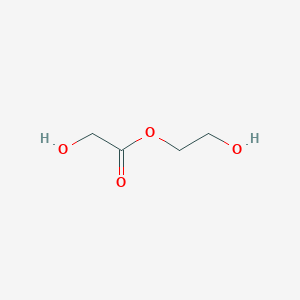
Acetic acid, hydroxy-, 2-hydroxyethyl ester
Vue d'ensemble
Description
Acetic acid, hydroxy-, 2-hydroxyethyl ester (also known by other names such as ethyl glycolate or 2-hydroxyethyl acetate ) is a chemical compound with the molecular formula C₄H₈O₃ and a molecular weight of approximately 104.1 g/mol . It falls within the class of esters and is derived from acetic acid (ethanoic acid) and ethylene glycol.
Applications De Recherche Scientifique
Biotransformations and Stereochemistry
Research has delved into the biotransformations of organophosphorus compounds like 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, highlighting the stereoselective nature of bacterial hydrolysis. Such studies reveal the potential of microbial enzymes in resolving racemic mixtures, crucial for synthesizing pharmaceuticals and agrochemicals with desired stereochemical configurations (Majewska, 2015).
Electrochemical Reduction and Synthesis
Electrochemical reduction processes have been applied to derivatives of 2-hydroxyethyl ester, demonstrating the production of valuable compounds like 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one. This approach highlights the versatility of electrochemical methods in synthesizing complex heterocyclic structures, which are of interest in pharmaceutical chemistry (Sicker et al., 1995).
Catalytic Reactions and Molecular Detection
Studies have also explored the catalytic properties of acetic acid, hydroxy-, 2-hydroxyethyl ester derivatives in detecting ions like Cu2+. Such research underscores the utility of these compounds in developing sensitive and selective methods for detecting metal ions, which is crucial in environmental monitoring and biomedical diagnostics (Kovács & Mokhir, 2008).
Novel Compound Synthesis
The chemical versatility of acetic acid, hydroxy-, 2-hydroxyethyl ester, facilitates the synthesis of a wide array of novel compounds. For example, its derivatization has led to the creation of new thiazolidin-4-ones, which hold promise for various applications, including as potential antibacterial agents. Such synthetic explorations expand the chemical space of functional molecules with potential therapeutic uses (Čačić et al., 2009).
Protective Group Chemistry
In organic synthesis, the introduction of protective groups like the (2-nitrophenyl)acetyl (NPAc) for hydroxyl functions showcases the strategic use of acetic acid, hydroxy-, 2-hydroxyethyl ester derivatives. These protective groups are crucial for the stepwise construction of complex molecules, demonstrating the importance of such reagents in facilitating synthetic routes (Daragics & Fügedi, 2010).
Propriétés
IUPAC Name |
2-hydroxyethyl 2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-2-8-4(7)3-6/h5-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVXRNIPAILLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576514 | |
| Record name | 2-Hydroxyethyl hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, hydroxy-, 2-hydroxyethyl ester | |
CAS RN |
14396-72-6 | |
| Record name | 2-Hydroxyethyl hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



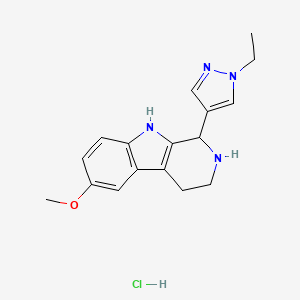
![3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047672.png)



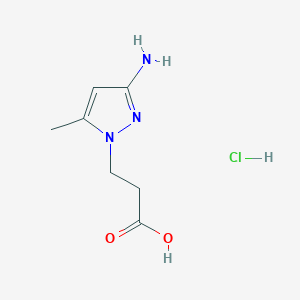
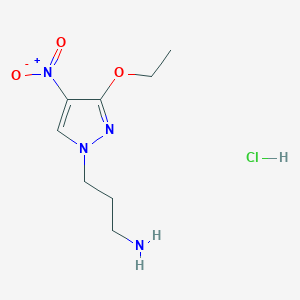
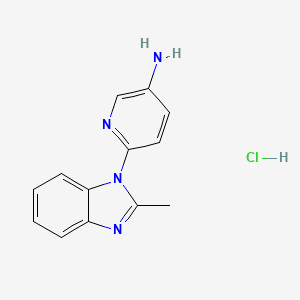

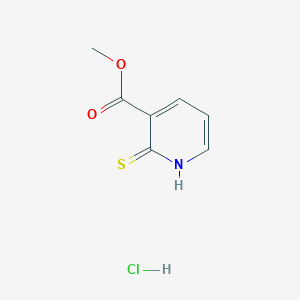
![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)
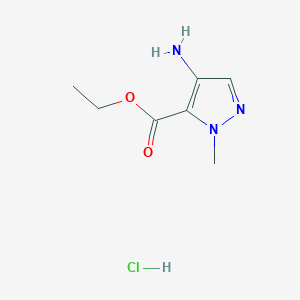
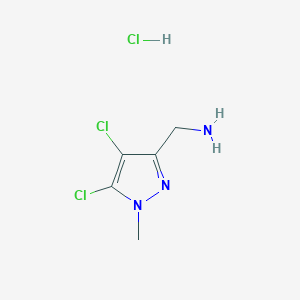
![[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3047691.png)